1',6,6'-Tri-O-tritylsucrose

描述

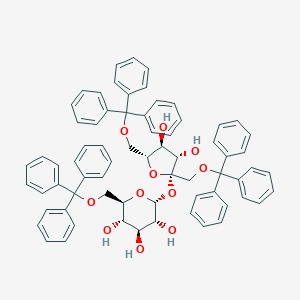

1’,6,6’-Tri-O-tritylsucrose is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThe molecular formula of 1’,6,6’-Tri-O-tritylsucrose is C69H64O11 .

准备方法

Synthetic Routes and Reaction Conditions: 1’,6,6’-Tri-O-tritylsucrose is typically synthesized through the selective protection of the hydroxyl groups in sucrose. The process involves the reaction of sucrose with trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for 1’,6,6’-Tri-O-tritylsucrose are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

化学反应分析

Acetylation and Migration

Reaction with acetic anhydride in pyridine yields 6,1',6'-tri-O-tritylsucrose pentaacetate . Detritylation with aqueous acetic acid induces acetyl migration from C4 to C6, forming 2,3,6,3',4'-penta-O-acetylsucrose .

Conditions :

| Step | Reagents | Temperature | Outcome | Yield |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 25°C | Pentaacetate | 87% |

| Detritylation | 80% HOAc | 100°C | Acetyl migration | 70% |

Chlorination

Chlorination of 2,3,6,3',4'-penta-O-acetylsucrose with sulfuryl chloride (SO₂Cl₂) produces 4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose pentaacetate , a precursor to sucralose. The reaction proceeds via nucleophilic substitution with inversion at C4 .

Key data :

Benzoylation

Regioselective benzoylation using dibutyltin oxide activates secondary hydroxyls. 1',6,6'-tri-O-tritylsucrose reacts with benzoyl chloride to form mono- or di-benzoates at C3 or C4 .

Reaction outcomes :

| Catalyst | Products | Yield |

|---|---|---|

| Bis(tributyltin) oxide | C3-mono-O-benzoyl | 45% |

| Dibutyltin oxide | C4-mono-O-benzoyl | 38% |

| None | Mixture of C3/C4 di-O-benzoyl | <20% |

Methylation

Selective methylation with methyl iodide (CH₃I) and silver oxide (Ag₂O) targets secondary hydroxyls. The 1',6,6'-tri-O-trityl protection directs methylation to C2, C3, or C4, yielding partially methylated derivatives .

Trityl Group Stability

Trityl ethers resist acidic conditions but cleave under protic acids (e.g., HOAc). This property enables sequential modifications without disrupting the trityl-protected sites .

Acetyl Migration

During detritylation, the acetyl group at C4 migrates to C6 due to steric strain relief. This is confirmed by NMR analysis showing downfield shifts for H6 (δ 4.3 ppm → δ 5.1 ppm) .

Regioselectivity in Benzoylation

Dibutyltin oxide forms cyclic stannylene intermediates with secondary hydroxyls, enhancing nucleophilicity at C3 and C4. This selectivity is absent without catalysts, leading to random acylation .

Comparative Reactivity

A reactivity hierarchy for hydroxyl groups in this compound:

Experimental Challenges

科学研究应用

Applications in Organic Synthesis

Protective Group Chemistry

In organic synthesis, 1',6,6'-Tri-O-tritylsucrose is utilized as a protecting group for hydroxyl functionalities. The introduction of trityl groups allows chemists to selectively manipulate other functional groups without affecting the protected hydroxyls. This property is particularly valuable in multi-step synthetic pathways where selective reactions are crucial .

Case Study: Synthesis of Glycosides

One notable application is in the synthesis of glycosides. The trityl groups can be removed under mild acidic conditions, regenerating the hydroxyl groups for subsequent glycosylation reactions. This method has been shown to enhance yields and selectivity in the formation of glycosidic bonds .

Biochemical Applications

Enzyme Substrates

this compound can serve as a substrate for various enzymes, particularly glycosyltransferases. Its structural similarity to natural sucrose allows it to be recognized by these enzymes while providing a modified backbone that can lead to unique products. This application is significant in studying enzyme mechanisms and developing enzyme inhibitors .

Case Study: Enzyme Kinetics

Research has demonstrated that this compound can be used to investigate the kinetics of glycosyltransferase reactions. By varying the concentration of this compound, researchers can determine enzyme activity and affinity, providing insights into enzyme efficiency and potential avenues for drug development .

Pharmaceutical Development

Drug Delivery Systems

The stability conferred by the trityl groups makes this compound an attractive candidate for drug delivery applications. Its ability to protect sensitive functional groups allows for the formulation of prodrugs that can be activated within biological systems. This characteristic is particularly beneficial for targeting specific tissues or cells .

Case Study: Prodrug Formulation

Studies have shown that derivatives of this compound can be designed as prodrugs for anti-cancer therapies. By attaching cytotoxic agents to the sucrose derivative, researchers have created compounds that release their active forms upon enzymatic cleavage by tumor-associated enzymes .

作用机制

The mechanism of action of 1’,6,6’-Tri-O-tritylsucrose primarily involves the protection of hydroxyl groups. The trityl groups sterically hinder the hydroxyl groups, preventing them from participating in unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactions are required. The trityl groups can be removed under acidic conditions, regenerating the free hydroxyl groups for further reactions .

相似化合物的比较

1,6-Di-O-tritylsucrose: Similar to 1’,6,6’-Tri-O-tritylsucrose but with only two trityl groups.

1,6,6’-Tri-O-tritylsucrose-d6: A deuterated analog used in isotopic labeling studies.

1,6,6’-Tri-O-benzylsucrose: Similar protecting groups but with benzyl instead of trityl groups

Uniqueness: 1’,6,6’-Tri-O-tritylsucrose is unique due to the presence of three trityl groups, which provide robust protection for the hydroxyl groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required. The trityl groups also enhance the compound’s stability and solubility in organic solvents, making it versatile for various applications .

生物活性

1',6,6'-Tri-O-tritylsucrose is a modified sucrose derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of three trityl groups to the sucrose molecule. This modification enhances its solubility and stability, making it a valuable compound in biochemical studies.

| Property | Value |

|---|---|

| CAS Number | 35674-14-7 |

| Molecular Formula | C30H38O15 |

| Molecular Weight | 638.68 g/mol |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Key mechanisms include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic processes, leading to bacterial cell death .

- Antidiabetic Effects : Studies have shown that this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. By reducing glucose absorption in the intestine, it helps in managing blood sugar levels .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The compound appears to activate caspases and inhibit pathways that promote cell proliferation .

Study 1: Antimicrobial Efficacy

A study published in Pharmacological Research evaluated the antimicrobial efficacy of several sucrose derivatives, including this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative or therapeutic agent .

Study 2: Antidiabetic Properties

In vitro assays conducted on isolated enzymes revealed that this compound significantly inhibited α-amylase and α-glucosidase activities. This inhibition was dose-dependent, indicating its potential utility in developing antidiabetic therapies. The findings suggest that this compound could be integrated into dietary supplements aimed at glycemic control .

Study 3: Cytotoxicity Assessment

A cytotoxicity study using various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound reduced cell viability in a concentration-dependent manner. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and activation of caspases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sucrose derivatives:

| Compound | Antimicrobial Activity | Antidiabetic Activity | Cytotoxic Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Sucrose | Low | None | None |

| Trisaccharide Derivative | Moderate | Low | Minimal |

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQYPHCLHBUKL-JWUFHVRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123089 | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1069.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-14-7 | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',6,6'-Tri-o-tritylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,1',6'-tri-O-tribenzylsucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1',6,6'-TRI-O-TRITYLSUCROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8Z918K6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。